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Foundational

The Chiral Scaffold: A Technical Whitepaper on (S)-2-Amino-4-bromobutanoic Acid in Advanced Organic Synthesis and Drug Development

Introduction and Strategic Importance (S)-2-Amino-4-bromobutanoic acid (most frequently utilized and stabilized as its hydrobromide salt, CAS 15159-65-6) is a highly versatile chiral building block. In the realm of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

(S)-2-Amino-4-bromobutanoic acid (most frequently utilized and stabilized as its hydrobromide salt, CAS 15159-65-6) is a highly versatile chiral building block. In the realm of drug development and complex organic synthesis, this compound serves as a critical linchpin. Its unique structural motif—a chiral alpha-amino acid core paired with a highly reactive terminal alkyl bromide—enables precise nucleophilic substitutions. As a Senior Application Scientist, I consistently rely on this scaffold to engineer structural diversity into peptide backbones, making it indispensable for synthesizing unnatural amino acids, metalloaminoacids, and macrocyclic therapeutics.

Chemical Identity and Physical Properties

Understanding the physical and chemical parameters of (S)-2-Amino-4-bromobutanoic acid is paramount for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The hydrobromide salt is heavily favored in laboratory settings due to its enhanced stability against spontaneous intramolecular cyclization (lactamization), a degradation pathway that the free base is highly prone to undergo.

Table 1: Quantitative Chemical and Physical Profiling
ParameterSpecification
IUPAC Name (2S)-2-amino-4-bromobutanoic acid;hydrobromide
Common Synonyms L-2-Amino-4-bromobutyric acid hydrobromide
CAS Registry Number 15159-65-6
Molecular Formula C₄H₉Br₂NO₂ (Salt) / C₄H₈BrNO₂ (Free Acid)
Molecular Weight 262.93 g/mol (Salt)
Appearance White to off-white crystalline powder
Solubility Highly soluble in aqueous media; moderately soluble in polar aprotic solvents
Topological Polar Surface Area 63.3 Ų

Data aggregated from authoritative databases including [1].

Mechanistic Role in Advanced Therapeutics

The terminal bromine of (S)-2-Amino-4-bromobutanoic acid acts as an excellent leaving group for introducing heteroatoms (such as Sulfur, Selenium, and Tellurium) while strictly preserving the stereochemistry of the alpha-carbon.

Synthesis of Metalloaminoacids

This compound is the premier precursor for synthesizing metalloaminoacids such as [³⁴S]-enriched methionine, telluromethionine (TeMet), and selenohomolanthionine (SeHLan)[2][3]. These unnatural amino acids are incorporated into recombinant proteins to facilitate Multi-Wavelength Anomalous Dispersion (MAD) phasing in X-ray crystallography, allowing structural biologists to rapidly determine novel protein conformations.

S-adenosyl-L-methionine (SAM) Analogs & Antivirals

The compound is a vital intermediate in the synthesis of SAM analogs and macrocyclic inhibitors targeting Hepatitis C Virus (HCV) replication[4][5]. The chiral center is preserved during downstream peptide coupling, ensuring the exact stereospecificity required for binding to viral proteases.

Applications Core (S)-2-Amino-4-bromobutanoic acid Metallo Metalloaminoacids (TeMet, SeHLan, 34S-Met) Core->Metallo Nucleophilic Substitution SAM S-adenosyl-L-methionine (SAM) Analogs Core->SAM Alkylation HCV Macrocyclic HCV Inhibitors Core->HCV Peptide Coupling Cryst X-ray Crystallography (MAD Phasing) Metallo->Cryst Therapy Antiviral Therapeutics SAM->Therapy HCV->Therapy

Downstream applications of (S)-2-Amino-4-bromobutanoic acid in drug development.

Validated Synthetic Methodologies

Selecting the optimal synthetic route depends entirely on the required purity profile and production scale. Below are two field-proven protocols. The causality behind each reagent choice is detailed to ensure a self-validating, foolproof workflow.

Protocol A: Direct Bromination of L-Homoserine (High Purity Route)

This route is preferred for pharmaceutical applications due to its exceptionally clean impurity profile, completely avoiding the highly toxic methyl iodide utilized in the alternative methionine route.

Causality & Logic: We utilize a 33% solution of Hydrogen Bromide (HBr) in Acetic Acid. Acetic acid is deliberately chosen as a polar protic solvent because it readily solubilizes the zwitterionic L-homoserine starting material. HBr serves a dual mechanistic purpose: it acts as a strong acid catalyst to drive the intermediate lactonization of homoserine, and it provides the massive excess of nucleophilic bromide ions (Br⁻) required to aggressively ring-open the lactone into the final brominated product.

Step-by-Step Workflow:

  • Reaction Setup: In a 100 mL heavy-walled sealed pressure tube, suspend 1.19 g (10 mmol) of L-homoserine in 16 mL of 33% HBr in acetic acid.

  • Thermal Activation: Seal the tube and heat in a silicone oil bath at 75°C for 6 hours. In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the baseline homoserine spot validates the successful completion of the lactonization and subsequent ring-opening.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporation at 40°C) to remove the volatile acetic acid and excess HBr gas, yielding the crude hydrobromide salt.

  • Extraction & Drying: Extract the residue with ethyl acetate (3 × 10 mL). Self-Validation: The target product partitions into the organic layer. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Crucial Causality: This drying step is mandatory; it prevents residual moisture from hydrolyzing the newly formed alkyl bromide back into an alcohol during the final concentration phase.

  • Isolation: Filter out the drying agent and evaporate the solvent in vacuo to yield the pure white crystalline powder of (S)-2-Amino-4-bromobutanoic acid hydrobromide[4].

Synthesis Homoserine L-Homoserine HBr_AcOH 33% HBr / Acetic Acid (75°C, 6h) Homoserine->HBr_AcOH Lactone Intermediate Lactone HBr_AcOH->Lactone Acid Catalysis RingOpen Nucleophilic Ring Opening Lactone->RingOpen Br- Attack Product (S)-2-Amino-4-bromobutanoic acid Hydrobromide RingOpen->Product Crystallization

Synthetic workflow from L-Homoserine to (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Protocol B: Derivatization from L-Methionine (Industrial Scale-Up Route)

For industrial scaling, L-methionine provides a highly cost-effective starting material, utilizing a "two-pot" methylation, hydrolysis, and bromo-ring-opening sequence[4].

Step-by-Step Workflow:

  • Methylation: Combine 50.0 g (0.335 mol) of L-methionine, 467 mL purified water, 67 mL methanol, and 50 mL (0.807 mol) methyl iodide in a 1 L flask. Stir at room temperature for 24 hours. Causality: The methyl iodide alkylates the thioether, creating a highly reactive, easily eliminated sulfonium intermediate.

  • Phase Separation: Separate and safely discard the denser, unreacted methyl iodide phase.

  • Hydrolysis & Dehydration: Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase. Heat to 130°C using a distillation apparatus to remove methanol and water (approx. 380 mL total distillate). Causality: The thermal energy and basic conditions facilitate the elimination of the sulfonium group, forcing the molecule to cyclize into a lactone intermediate.

  • Bromination: The resulting lactone is subsequently treated with hydrobromic acid to ring-open and yield the final bromo-acid.

Safety, Handling, and Storage

According to [2], the compound is classified as a skin and serious eye irritant (GHS07: Exclamation mark) and may cause respiratory irritation.

  • Storage: Must be stored in a tightly closed container in a cool, dry, and well-ventilated area. Due to the hygroscopic nature of the hydrobromide salt, storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent moisture-induced degradation.

  • PPE: Handling requires a type N95 (US) dust mask, tightly fitting safety goggles, and chemical-resistant nitrile gloves.

References

  • National Center for Biotechnology Information (PubChem). "(S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide". PubChem Compound Summary for CID 2733672. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of (S)-2-amino-4-bromobutanoic Acid at Room Temperature

Abstract (S)-2-amino-4-bromobutanoic acid is a critical chiral building block in modern pharmaceutical synthesis, valued for its trifunctional nature that allows for diverse chemical modifications.[1] Its utility, howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-amino-4-bromobutanoic acid is a critical chiral building block in modern pharmaceutical synthesis, valued for its trifunctional nature that allows for diverse chemical modifications.[1] Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive analysis of the factors governing the stability of (S)-2-amino-4-bromobutanoic acid at room temperature. Moving beyond simple thermal decomposition, we delve into the more pertinent threats of chemical degradation pathways, including hydrolysis, intramolecular cyclization, and racemization. We present a framework for assessing stability through a suite of robust analytical techniques, detailing field-proven protocols for High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's stability profile to ensure the integrity of their research and manufacturing processes.

Introduction: Beyond High-Temperature Decomposition

The term "stability" in the context of a chemical compound like (S)-2-amino-4-bromobutanoic acid encompasses both thermodynamic and kinetic aspects. While thermodynamic stability relates to the compound's inherent energy state, kinetic stability is a measure of the rate at which it degrades. For materials stored and handled at room temperature, kinetic stability is of paramount concern.

Literature on amino acids often focuses on thermal decomposition, which for most occurs at temperatures well above 200°C.[2] For instance, (S)-2-amino-4-bromobutanoic acid hydrobromide is reported to decompose at its melting point of 189°C.[3][4] While this data is useful for understanding acute thermal stress, it does not address the more subtle, long-term degradation pathways that can compromise the purity, efficacy, and safety of the material under standard laboratory conditions.

The primary structure of (S)-2-amino-4-bromobutanoic acid—an α-amino acid functionalized with a primary alkyl bromide—presents several potential avenues for chemical degradation at ambient temperatures. This guide will, therefore, focus on these kinetically-driven pathways as the principal determinants of its practical shelf-life and handling requirements.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and for the interpretation of analytical data. The compound is typically supplied as its hydrobromide salt, which enhances its stability and crystallinity.

PropertyValueReference(s)
Molecular Formula C₄H₉Br₂NO₂ (as HBr salt)[3]
Molecular Weight 262.93 g/mol (as HBr salt)[3]
Appearance White crystalline powder[3][5]
Melting Point 189 °C (with decomposition)[3][4]
Optical Rotation [α]²⁰/D +16° (c = 1 in methanol)[3][4]
Solubility Soluble in water and methanol[3]

Potential Chemical Degradation Pathways at Room Temperature

Based on the compound's structure, we can predict several degradation pathways that are relevant at room temperature, particularly in the presence of moisture, nucleophiles, or under non-neutral pH conditions.

Hydrolysis

The primary alkyl bromide is susceptible to nucleophilic substitution by water, leading to the formation of (S)-2-amino-4-hydroxybutanoic acid (L-homoserine). This SN2 reaction is generally slow at neutral pH but can be accelerated by elevated temperatures or basic conditions.

Intramolecular Cyclization

In its free base form (where the amino group is deprotonated), the primary amine can act as an intramolecular nucleophile, attacking the carbon bearing the bromine. This would result in the formation of a four-membered ring, an azetidine-2-carboxylic acid. While the formation of four-membered rings is less favorable than five- or six-membered rings, it remains a potential degradation pathway, especially if the compound is exposed to basic conditions that generate the more nucleophilic free amine.[6]

Dehydrobromination

Elimination of HBr to form an unsaturated amino acid is a possibility. However, E2-type dehydrohalogenation reactions typically require a strong base to abstract a proton from the β-carbon.[7] Given that the compound is a primary alkyl bromide and is typically stored as an acid salt, this pathway is considered less likely under standard storage conditions but could become relevant if the material is exposed to strong, non-nucleophilic bases.

Racemization

The stereochemical integrity of the α-carbon is critical for most pharmaceutical applications. Racemization involves the loss of chirality, converting the pure (S)-enantiomer into a mixture of (S) and (R) forms. This process can occur via the formation of a planar carbanion intermediate at the α-carbon, a reaction that is catalyzed by both acid and base.[8][9] While the solid state generally restricts the conformational changes required for racemization, this pathway can become significant in solution, particularly if pH is not controlled.[10]

Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the stability of (S)-2-amino-4-bromobutanoic acid. This involves assessing its acute thermal stability and, more importantly, quantifying its degradation over time through stability-indicating chromatographic methods.

Thermal Analysis: A Baseline for Acute Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating thermal stability.[11] They provide a rapid assessment of the temperature at which thermal decomposition begins, which is a critical parameter for defining safe handling and processing limits.

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep Accurately weigh 2-5 mg of sample into an aluminum pan seal Hermetically seal pan prep->seal tga_load Load sample and empty reference pan into TGA seal->tga_load dsc_load Load sample and empty reference pan into DSC seal->dsc_load tga_run Heat at 5-10 °C/min under N2 atmosphere tga_load->tga_run tga_data Record mass loss vs. Temperature tga_run->tga_data interpret Identify onset of mass loss (TGA) and thermal events (DSC, e.g., melting, decomposition) tga_data->interpret dsc_run Heat at 5-10 °C/min under N2 atmosphere dsc_load->dsc_run dsc_data Record heat flow vs. Temperature dsc_run->dsc_data dsc_data->interpret report Determine T_onset of decomposition interpret->report G cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_study Stability Study stress Perform forced degradation (acid, base, peroxide, heat, light) column Screen columns (e.g., C18, HILIC) and mobile phases stress->column optimize Optimize gradient, flow rate, temperature for resolution column->optimize spec Specificity / Peak Purity lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate Precision) lod LOD / LOQ cluster_validation cluster_validation optimize->cluster_validation store Store samples at defined conditions (e.g., 25°C/60% RH) pull Pull samples at timepoints (0, 3, 6, 12 months) store->pull analyze Analyze via validated HPLC method pull->analyze report Quantify parent compound loss and degradant growth analyze->report cluster_validation->store

Caption: Logical flow for stability study using a validated HPLC method.

Protocol: Stability-Indicating RP-HPLC Method

  • Objective: To develop and validate an HPLC method capable of separating (S)-2-amino-4-bromobutanoic acid from its potential degradants, primarily L-homoserine.

  • Instrumentation: An HPLC system with a UV detector. Since the analyte lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) is necessary. [12]3. Chromatographic Conditions (Starting Point):

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for separating polar, underivatized amino acids. [12]A standard C18 column may also be effective with an appropriate ion-pairing agent.

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Acetonitrile (e.g., 90%) and run a gradient to increase the aqueous phase concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 210 nm.

    • Sample Diluent: Mobile Phase A / Mobile Phase B (50:50).

  • Forced Degradation: To ensure the method is stability-indicating, the bulk material should be stressed under various conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat) to generate degradation products. [12]The HPLC method must be able to resolve the parent peak from any new peaks that form.

  • Long-Term Stability Study:

    • Store the (S)-2-amino-4-bromobutanoic acid HBr salt in its intended container at controlled room temperature conditions (e.g., 25°C / 60% Relative Humidity) according to ICH guidelines. [13] * At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw a sample.

    • Prepare a solution of known concentration and analyze using the validated HPLC method.

    • Calculate the percent remaining of the parent compound and quantify any specified degradation products.

Chiral Chromatography for Racemization Assessment

To specifically address the risk of racemization, a chiral HPLC method is required. This is crucial for verifying that the enantiomeric purity of the material is maintained over time.

Protocol: Chiral HPLC

  • Column: A chiral stationary phase (CSP) column is required. Common types include those based on cyclodextrins or proteins.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic modifier to improve peak shape.

  • Analysis: The method must demonstrate baseline separation of the (S)- and (R)-enantiomers. The stability samples are analyzed over time, and the peak area of the unwanted (R)-enantiomer is monitored. An increase in the (R)-enantiomer indicates that racemization is occurring.

Conclusion and Recommendations

While (S)-2-amino-4-bromobutanoic acid demonstrates high thermal stability with a decomposition temperature of 189°C, its integrity at room temperature is primarily dictated by its susceptibility to chemical degradation. The principal risks are hydrolysis to L-homoserine and potential racemization, particularly in solution or if exposed to non-neutral pH conditions.

Based on this analysis, the following recommendations are provided for maintaining the long-term stability of this compound:

  • Storage: The material should be stored as the crystalline hydrobromide salt in a tightly sealed container to protect it from moisture. Storage at reduced temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the rates of all potential degradation pathways.

  • Handling: When preparing solutions, use anhydrous solvents where possible and control the pH. Avoid strongly basic conditions, which can deprotonate the ammonium salt, generating the more reactive free amine and increasing the risk of both cyclization and racemization.

  • Quality Control: A routine stability-indicating HPLC method should be employed to monitor the purity of the material over its shelf life. For applications where stereochemistry is critical, periodic analysis using a validated chiral HPLC method is essential to confirm enantiomeric purity.

By understanding these potential liabilities and implementing robust analytical controls, researchers and developers can ensure the continued quality and reliability of (S)-2-amino-4-bromobutanoic acid in their critical applications.

References

  • BenchChem. (n.d.). A Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide: Synthesis, Properties, and Applications. Retrieved from BenchChem website. [1]2. Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. K. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2). [14]3. LibreTexts. (n.d.). Dehydrohalogenation. Retrieved from LibreTexts Chemistry. [7]4. Wang, Z., et al. (2023). Photoinduced Palladium-Catalyzed Regio- and Chemoselective Elimination of Primary Alkyl Bromides: A Mild Route to Synthesize Unactivated Terminal Olefins. Organic Letters, 25(44), 8114–8119. [15]5. Mons, S. A., et al. (1970). Dehydrohalogenation of primary alkyl halides in hexamethylphosphoric triamide. Journal of the Chemical Society D: Chemical Communications, (23), 1637. 6. The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [16]7. Schaberg, A., Wroblowski, R., & Goertz, R. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1107, 032014. [2]8. Aubrey, A., et al. (2022). Rapid Radiolytic Degradation of Amino Acids in the Martian Shallow Subsurface: Implications for the Search for Extinct Life. Astrobiology, 22(6), 707-723. [17]9. Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from organic-chemistry.org. [18]10. BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Amino-2-methylisophthalonitrile. Retrieved from BenchChem website. [11]11. BioPharmaSpec. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved from BioPharmaSpec website. [13]12. Strnadová, K., et al. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical Chemistry, 53(4), 717-722. [19]13. Giezen, A. E., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 67. [20]14. BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide. Retrieved from BenchChem website. [3]15. Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. 16. Hitachi High-Tech. (2025, September 17). Peptide Therapeutics in Focus: How Amino Acid Analysis Ensures Quality — With a Spotlight on GLP-1 Analogs. Retrieved from Hitachi High-Tech website. [21]17. Kumar, V. R., & Kumar, P. R. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 438-443. [12]18. Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [22]19. Schaberg, A., Wroblowski, R., & Goertz, R. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Academia.edu. [23]20. Guidechem. (2022, June 22). Preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide. Retrieved from Guidechem.com. [5]21. Wang, Z., et al. (2024). Radical 1,2-Nitrogen Migration Cascades of β-Bromo α-Amino Acid Esters to Access β-Amino Acid Motifs Enabled by Cooperative Ni/Diboron Catalysis. ACS Publications. [24]22. Gallo, M. C. M., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 775. [25]23. PrepChem. (n.d.). Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Retrieved from PrepChem.com. [26]24. Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [27]25. Tarasenko, E. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4983. [28]26. Santa Cruz Biotechnology. (n.d.). Fmoc-(S)-2-amino-4-bromobutyric acid. Retrieved from scbt.com. [29]27. Khan, I., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(9), 3669-3677. [30]28. Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. [31]29. Dondoni, A., & Zard, S. Z. (2004). Recent developments in cyclization reactions of α-aminoalkyl radicals. Arkivoc, 2004(14), 10-35. [32]30. ChemicalBook. (2023, May 12). (+/-)-2-AMINO-4-BROMOBUTANOIC ACID HBR. Retrieved from chemicalbook.com. [33]31. Chemsrc. (2025, August 25). BOC-2-AMINO-4-BROMOBUTANOIC ACID. Retrieved from chemsrc.com. [34]32. Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. Retrieved from sigmaaldrich.com. [4]33. Levkovich, M. G., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 841-846. [35]34. Gotti, R., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 349-355. [36]35. Koga, T., & Naraoka, H. (2024). Gamma-Ray-Induced Amino Acid Formation during Aqueous Alteration in Small Bodies: The Effects of Compositions of Starting Solutions. Life, 14(1), 100. [37]36. Grygorenko, O. O., et al. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 963-972. [6]37. Yamada, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843-846. [10]38. Koga, T., & Naraoka, H. (2017). Gamma-Ray-Induced Amino Acid Formation in Aqueous Small Bodies in the Early Solar System. The Astrophysical Journal Letters, 842(1), L4. [38]39. OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from onepointesolutions.com. [39]40. Notario, R., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [8]41. Basiuk, V. A. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.

Sources

Protocols & Analytical Methods

Method

(S)-2-amino-4-bromobutanoic Acid: A Chiral Synthon for Strategic Alkylation in Complex Molecule Synthesis

An Application and Protocol Guide Abstract (S)-2-amino-4-bromobutanoic acid is a trifunctional, non-proteinogenic amino acid that has emerged as a high-value intermediate in medicinal chemistry and organic synthesis.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Abstract

(S)-2-amino-4-bromobutanoic acid is a trifunctional, non-proteinogenic amino acid that has emerged as a high-value intermediate in medicinal chemistry and organic synthesis.[1] Its structure is distinguished by a stereochemically defined alpha-carbon in the (S)-configuration, a primary amine, a carboxylic acid, and a terminal alkyl bromide. This unique combination of functionalities makes it a powerful chiral building block for introducing defined stereochemistry and a versatile electrophile for constructing carbon-heteroatom and carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of its application as an alkylating agent, detailing the underlying chemical principles, presenting validated experimental protocols, and offering expert insights into its strategic use in the synthesis of novel peptides, unnatural amino acids, and precursors to biologically active molecules.

Foundational Principles: Understanding the Reagent

The utility of (S)-2-amino-4-bromobutanoic acid stems from its distinct chemical features. The chirality at the α-carbon is crucial for stereoselective synthesis, a cornerstone of modern drug design where a specific enantiomer is often responsible for therapeutic activity while the other may be inactive or harmful.[3][4][][6] The primary amine and carboxylic acid groups provide handles for peptide bond formation and other standard amino acid chemistries.

The focus of this guide, however, is the bromo-functionalized side chain. The carbon-bromine bond is polarized, rendering the terminal C4 carbon electrophilic and susceptible to nucleophilic substitution. Bromine is an excellent leaving group, facilitating SN2 reactions with a wide range of soft and hard nucleophiles. This reactivity is the basis for its function as a precision alkylating agent.[7]

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible synthesis. The hydrobromide salt is the common commercial form.

PropertyValueReference(s)
Molecular Formula C₄H₉Br₂NO₂ (as HBr salt)[1][2]
Molecular Weight 262.93 g/mol (as HBr salt)[1][2][8]
Appearance White crystalline powder[1][2]
CAS Number 15159-65-6 ((S)-enantiomer HBr salt)[1][2]
Melting Point ~189 °C (decomposes)[1][2][8]
Optical Rotation [α]20/D +16° (c = 1 in methanol)[1][2][8]

Table 1: Key physicochemical properties of (S)-2-amino-4-bromobutanoic acid hydrobromide.

Proton Assignment (in D₂O)Approximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.1 - 4.2Triplet (t)
-CH₂-CH₂Br~2.3 - 2.6Multiplet (m)
-CH₂Br~3.5 - 3.6Triplet (t)

Table 2: Approximate ¹H NMR spectral data for (S)-2-amino-4-bromobutanoic acid hydrobromide. Note: Shifts can vary based on solvent and concentration.[2]

Core Reactivity: The Alkylation Manifold

The primary value of this reagent lies in its ability to alkylate nucleophiles via an SN2 mechanism. This workflow necessitates a strategic approach to protecting groups, as the primary amine is itself a potent nucleophile.

Caption: General workflow for using (S)-2-amino-4-bromobutanoic acid as an alkylating agent.

Application & Protocol: Synthesis of Thioether-Linked Amino Acids

A common application is the synthesis of unnatural amino acids by reacting the bromo side chain with a thiol-containing nucleophile. This protocol details the synthesis of an S-alkylated cysteine derivative, a structure frequently used to create constrained peptides or introduce specific side-chain functionalities.

Protocol: Synthesis of a Protected S-(3-carboxy-3-aminopropyl)cysteine Derivative

This protocol describes the alkylation of N-acetyl-L-cysteine with Boc-protected (S)-2-amino-4-bromobutanoic acid.

Materials & Reagents:

  • (S)-2-amino-4-bromobutanoic acid hydrobromide (CAS: 15159-65-6)

  • Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

  • Sodium bicarbonate (NaHCO₃)

  • N-acetyl-L-cysteine (CAS: 616-91-1)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1N

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

Part A: N-Boc Protection of (S)-2-amino-4-bromobutanoic acid

  • Dissolution: Dissolve (S)-2-amino-4-bromobutanoic acid hydrobromide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise while stirring. Ensure the pH is basic (~8-9).

  • Boc₂O Addition: Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (ninhydrin stain will no longer show a primary amine).

  • Workup: Acidify the mixture to pH ~3 with 1N HCl. Extract the product into ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(S)-2-amino-4-bromobutanoic acid, which can often be used without further purification.

Causality Insight: The amine must be protected as a carbamate (Boc group) to prevent it from acting as a nucleophile and self-reacting or reacting with another molecule of the starting material.

Part B: Alkylation with N-acetyl-L-cysteine

  • Nucleophile Preparation: In a separate flask, dissolve N-acetyl-L-cysteine (1.0 eq) in water and adjust the pH to ~9-10 with 1N NaOH. This deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Alkylation: Add the Boc-protected bromo-amino acid from Part A (1.0 eq), dissolved in a minimal amount of a water-miscible solvent like THF or DMF, to the thiolate solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC to confirm the consumption of starting materials.

  • Workup: Once complete, acidify the reaction mixture to pH ~3 with 1N HCl. This protonates the carboxylic acids.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Part C: Characterization

  • Trustworthiness Check: The final product should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the covalent structure and the absence of starting materials.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the desired product.[7]

  • HPLC: To assess the purity of the final compound.

Application & Protocol: Intramolecular Peptide Cyclization

The alkylating capability of this amino acid is a powerful tool for generating cyclic peptides.[9] Cyclization can enhance metabolic stability, receptor affinity, and cell permeability by constraining the peptide into a bioactive conformation.[9] This protocol outlines the general procedure for on-resin cyclization.

Caption: On-resin intramolecular cyclization via alkylation of a cysteine thiol.

Protocol: On-Resin Thioether Cyclization

This protocol assumes a peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-(S)-2-amino-4-bromobutanoic acid at the desired positions.

Step-by-Step Methodology:

  • Peptide Synthesis: Assemble the linear peptide sequence on the resin using automated or manual Fmoc-SPPS.

  • Side-Chain Deprotection: After linear assembly, selectively deprotect the cysteine side chain. Treat the resin with a solution of 2-3% TFA and 2-3% triisopropylsilane (TIS) in DCM for short, repeated intervals (e.g., 10 x 2 minutes). Wash the resin thoroughly with DCM. Causality Insight: The trityl (Trt) group on cysteine is highly acid-labile, allowing its removal without cleaving the peptide from an acid-labile resin or removing other side-chain protecting groups like Boc or tBu. TIS is a scavenger to prevent side reactions.

  • Cyclization: Swell the resin in N-Methyl-2-pyrrolidone (NMP) or DMF. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4-6 equivalents based on resin loading), to the resin slurry.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 4-18 hours. A high-dilution environment favors intramolecular cyclization over intermolecular dimerization.[10]

  • Monitoring: The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to observe the conversion from the linear to the cyclic product.

  • Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly with DMF and DCM. Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[9]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide using reverse-phase HPLC.[10]

  • Characterization: Confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry and HPLC.

Advanced Applications & Future Directions

Precursor for S-Adenosyl-L-methionine (SAM) Analogs

(S)-2-amino-4-bromobutanoic acid is a key starting material for the chemical synthesis of SAM, a universal methyl group donor in numerous biological pathways.[1] The bromo side chain serves as the electrophilic handle for introducing the complex adenosyl group via nucleophilic substitution, enabling the creation of SAM analogs to probe the activity of methyltransferase enzymes, which are important targets in cancer therapy.[1]

Radiolabeling for PET Imaging

The bromine atom can be substituted with a radionuclide. For instance, analogs have been developed where the bromine is replaced with radioactive bromine (e.g., ⁷⁶Br) or iodine isotopes for use as PET or SPECT imaging agents for tumors.[11] Radiolabeled amino acids are of great interest as they can visualize the increased metabolic activity of cancer cells.[11][12]

Safety & Handling

As a reactive alkylating agent and an acidic compound (in its HBr salt form), (S)-2-amino-4-bromobutanoic acid and its derivatives must be handled with care.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] Alkylating agents are potentially mutagenic.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[2]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Izumiya, N., & Nagamatsu, A. (1952). Synthesis of chiral bromoacid. Journal of the Chemical Society of Japan, Pure Chemistry Section, 73, 594-596. (Note: URL not directly available, but methodology cited in PMC7041014).
  • Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications. [Link]

  • Vaidyanathan, G., et al. (2016). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC. [Link]

  • Majumder, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. PMC. [Link]

  • University of Geneva (2025). New class of chiral molecules offers strong stability for drug development. [Link]

  • ResearchGate. The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Vaidyanathan, G., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP).... PMC. [Link]

Sources

Application

Application Note: Preparation of Chiral Lactones from (S)-2-Amino-4-bromobutanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical data, and validated experimental protocols for the synthesis of (S)- α -amino- γ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical data, and validated experimental protocols for the synthesis of (S)- α -amino- γ -butyrolactone derivatives.

Introduction & Mechanistic Rationale

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a highly versatile, trifunctional chiral building block utilized extensively in medicinal chemistry and peptide engineering. It is a critical precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) analogs[1] and organoselenium therapeutics like L-selenomethionine[2].

One of the most valuable transformations of this molecule is its controlled intramolecular cyclization to yield (S)- α -amino- γ -butyrolactone (often isolated as L-homoserine lactone hydrobromide). This chiral lactone is a direct building block for synthesizing bacterial autoinducers, such as the Vibrio harveyi luminescence regulator N-( β -hydroxybutyryl)homoserine lactone[3].

The Chemical Causality of Cyclization

The stability of (S)-2-amino-4-bromobutanoic acid is strictly pH-dependent. Under highly acidic conditions (e.g., in 33% HBr/acetic acid), both the primary amine and the carboxylic acid are protonated, rendering the open-chain alkyl bromide completely stable[4].

However, when the pH is adjusted to mildly basic or neutral conditions (pH 7.0–8.0), the carboxylic acid ( pKa​≈2.2 ) is deprotonated. The resulting carboxylate anion acts as a potent internal nucleophile. According to Baldwin’s rules for ring closure, the carboxylate attacks the C4 carbon bearing the bromine atom via a 5-Exo-Tet intramolecular SN​2 mechanism. This pathway is kinetically and thermodynamically vastly favored over the highly strained 4-Exo-Tet azetidine formation[5], resulting in the rapid displacement of the bromide ion and the formation of the 5-membered γ -butyrolactone ring.

Mechanism A (S)-2-Amino-4-bromobutanoic Acid (Protonated, Stable) B Carboxylate Intermediate (Reactive Nucleophile) A->B Mild Base (pH 7-8) Deprotonation C (S)-alpha-Amino-gamma-butyrolactone (Cyclized Product) B->C Intramolecular S_N2 5-Exo-Tet Cyclization C->A Strong Acid (HBr) Ring Opening

pH-dependent 5-Exo-Tet cyclization of (S)-2-amino-4-bromobutanoic acid to lactone.

Physicochemical Properties & Comparative Data

Understanding the distinct physical and chemical properties of the open-chain precursor versus the cyclized lactone is crucial for reaction monitoring, extraction, and downstream purification.

Table 1: Physicochemical Comparison of Precursor and Lactone Product

Property(S)-2-Amino-4-bromobutanoic Acid HBr[6](S)- α -Amino- γ -butyrolactone HBr[7]
Molecular Formula C4​H9​Br2​NO2​ C4​H8​BrNO2​
Molecular Weight 262.93 g/mol 182.02 g/mol
Physical State White crystalline powderWhite to light beige crystalline powder
Melting Point N/A (Decomposes before melting)220–225 °C (dec.)
Stability Profile Stable at pH < 3; spontaneously cyclizes at pH > 4Prone to ring-opening in strong acid or strong base
Key Reactivity Electrophilic at C4, Nucleophilic at NElectrophilic at carbonyl, Nucleophilic at N

Experimental Protocols

The following protocols are designed as self-validating systems . The choice of reagents and environmental conditions specifically addresses the inherent instability of the free α -amino lactone, which is highly susceptible to intermolecular aminolysis (where the free amine of one molecule attacks the lactone carbonyl of another, forming unwanted dimers or polymers).

Protocol A: Biphasic Base-Mediated Cyclization

Objective: Convert the open-chain alkyl bromide into the chiral lactone free base while preventing self-condensation.

Causality & Design: By conducting the neutralization in a biphasic system (Ethyl Acetate/Water), the newly formed, uncharged lactone immediately partitions into the organic layer. This physical separation prevents it from reacting with the concentrated aqueous precursor or undergoing base-catalyzed hydrolysis.

  • Dissolution: Suspend 10.0 mmol of (S)-2-amino-4-bromobutanoic acid hydrobromide in a biphasic mixture of 20 mL deionized water and 20 mL Ethyl Acetate (EtOAc). Cool the mixture to 0 °C in an ice bath. (Cooling reduces the kinetic rate of side reactions).

  • Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise under vigorous magnetic stirring.

    • Self-Validation Checkpoint: Monitor the aqueous layer pH continuously. The cessation of effervescence ( CO2​ release) and the stabilization of the pH at 7.0–7.5 serve as an intrinsic visual and electrochemical validation that deprotonation and cyclization are complete.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Extract the remaining aqueous layer with additional EtOAc (2 × 15 mL) to maximize recovery.

  • Drying & Concentration: Wash the combined organic layers with cold brine (10 mL), dry over anhydrous Na2​SO4​ , and filter. Concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude (S)- α -amino- γ -butyrolactone free base. Note: Use immediately for downstream synthesis or proceed to Protocol B.

Protocol B: In Situ N-Protection (Synthesis of N-Boc-(S)- α -Amino- γ -butyrolactone)

Objective: Trap the unstable free amino lactone as a stable N-Boc derivative for long-term storage or solid-phase peptide synthesis.

  • Preparation: Follow Steps 1 and 2 of Protocol A, but replace EtOAc with Tetrahydrofuran (THF) to create a THF/Water (1:1) solvent system.

  • Protection: Once the pH stabilizes at 7.5, add Di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 eq) directly to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 4 hours. The protection reaction generates acid; maintain the pH at ~7.5 by adding 1M NaHCO3​ as needed.

    • Causality: Keeping the pH slightly basic neutralizes the acid byproduct, driving the carbamate formation to completion without hydrolyzing the lactone.

  • Isolation: Extract the mixture with EtOAc (3 × 20 mL). Wash the organic phase with 0.1 M HCl (to remove unreacted free amine), followed by brine. Dry over Na2​SO4​ and evaporate to yield the stable N-Boc protected chiral lactone as a white solid.

Workflow Step1 1. Dissolve Precursor in Organic/H2O (1:1) Step2 2. Add 1M NaHCO3 Adjust to pH 7.0-7.5 Step1->Step2 Step3 3. Vigorous Stirring (0 °C) Phase-Transfer Cyclization Step2->Step3 Step4 4. Phase Separation Extract Lactone into Organic Step3->Step4 Step5 5. Add Boc2O (Optional) In Situ N-Protection Step4->Step5

Biphasic experimental workflow for lactone synthesis and in situ N-protection.

References

  • A Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide: Synthesis, Properties, and Applications. Benchchem. 1

  • Chemistry of Biologically Important Synthetic Organoselenium Compounds. Chemical Reviews, ACS Publications. 2

  • Purification and structural identification of an autoinducer for the luminescence system of Vibrio harveyi. PubMed, NIH. 3

  • Development of Novel Small-Molecule Therapeutics for Multiple Sclerosis - Thesis Template. Scholaris. 4

  • (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide. LookChem. 7

  • C4H8BrNO2. ChemBK. 6

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, ACS Publications. 5

Sources

Method

Application Notes and Protocols: Fmoc-Protection of (S)-2-Amino-4-bromobutanoic Acid

Introduction In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of complex molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of complex molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal under mild basic conditions. This orthogonality allows for the selective deprotection of the α-amino group without compromising acid-labile side-chain protecting groups, a critical feature for the synthesis of intricate peptides.[1][2][3]

This technical guide provides detailed protocols for the Nα-Fmoc protection of (S)-2-amino-4-bromobutanoic acid, a non-proteinogenic amino acid of significant interest in the design of novel peptidomimetics and bioactive compounds. The presence of a bromine atom in the side chain offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making its efficient and clean protection a crucial first step in its synthetic applications.[4][]

We will explore two robust and widely adopted protocols for Fmoc protection: one utilizing 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions and another employing N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is often favored for its stability and reduced propensity for side reactions.[1][6][7] The causality behind experimental choices, potential pitfalls, and troubleshooting strategies will be discussed to ensure reproducible and high-yield syntheses.

Chemical Structures and Reaction Scheme

The Fmoc protection of (S)-2-amino-4-bromobutanoic acid proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc-donating reagent. This results in the formation of a stable carbamate linkage.

Caption: General scheme for the Fmoc protection of (S)-2-amino-4-bromobutanoic acid.

Core Principles and Mechanistic Insights

The success of the Fmoc protection reaction hinges on the nucleophilicity of the amino group and the electrophilicity of the Fmoc reagent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to maintain the amino group in its more nucleophilic, unprotonated state.[6]

Mechanism with Fmoc-Cl: Under Schotten-Baumann conditions (a two-phase system of water and an organic solvent with a base), the deprotonated amino group of (S)-2-amino-4-bromobutanoic acid acts as a nucleophile, attacking the carbonyl carbon of Fmoc-Cl. The chloride ion is subsequently expelled as a leaving group, and the liberated HCl is neutralized by the base (e.g., sodium bicarbonate or sodium carbonate).[6][8]

Mechanism with Fmoc-OSu: Fmoc-OSu is an activated ester that reacts readily with the primary amine. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, making the reaction efficient and generally cleaner than with Fmoc-Cl. The reaction is typically performed in a mixture of an organic solvent (like dioxane or acetone) and an aqueous basic solution.[1][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fmoc protection of (S)-2-amino-4-bromobutanoic acid.

Protocol 1: Fmoc Protection using Fmoc-Cl

This protocol utilizes the classic Schotten-Baumann conditions, which are robust and cost-effective.

Materials:

  • (S)-2-amino-4-bromobutanoic acid hydrobromide[10][11]

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-amino-4-bromobutanoic acid hydrobromide (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (sufficient to neutralize the hydrobromide and the HCl generated during the reaction). Stir until the amino acid is fully dissolved.

  • Addition of Fmoc-Cl: Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve Fmoc-Cl (1.05 eq) in dioxane. Add the Fmoc-Cl solution dropwise to the vigorously stirred amino acid solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or until TLC analysis (e.g., using a mobile phase of chloroform:methanol:acetic acid) indicates the consumption of the starting amino acid.

  • Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous phase with diethyl ether (2 x volume of dioxane) to remove any unreacted Fmoc-Cl and other organic impurities.

  • Acidification and Extraction: Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid or oil. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-(S)-2-amino-4-bromobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Fmoc Protection using Fmoc-OSu

This protocol is often preferred for its milder reaction conditions and easier work-up.[9][12]

Materials:

  • (S)-2-amino-4-bromobutanoic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[13]

  • Sodium carbonate (Na₂CO₃) or Potassium Bicarbonate (KHCO₃)[12]

  • Acetone or Acetonitrile[12]

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: Dissolve (S)-2-amino-4-bromobutanoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a solution of potassium bicarbonate in water.[1][12] Stir until a clear solution is obtained.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone or acetonitrile.[12] Add this solution to the stirred amino acid solution at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water. Wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product. Extract the Fmoc-protected amino acid with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the product as described in Protocol 1.

Quantitative Data Summary

ParameterProtocol 1 (Fmoc-Cl)Protocol 2 (Fmoc-OSu)
Amino Acid (S)-2-amino-4-bromobutanoic acid HBr(S)-2-amino-4-bromobutanoic acid
Fmoc Reagent Fmoc-Cl (1.05 eq)Fmoc-OSu (1.05 eq)
Base Sodium bicarbonateSodium carbonate or KHCO₃
Solvent System Dioxane/WaterAcetone/Water or Acetonitrile/Water
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%90-98%

Experimental Workflow Diagram

Fmoc_Protection_Workflow start Start: (S)-2-amino-4-bromobutanoic acid dissolve Dissolve amino acid in aqueous base start->dissolve add_reagent Add Fmoc-Cl/Fmoc-OSu in organic solvent dissolve->add_reagent react Stir at specified temperature and time add_reagent->react workup Aqueous work-up: Dilute with water, wash with ether react->workup acidify Acidify to pH 2-3 with 1 M HCl workup->acidify extract Extract product with ethyl acetate acidify->extract dry Dry organic phase and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify end_node End: Pure Fmoc-(S)-2-amino-4- bromobutanoic acid purify->end_node

Caption: A generalized workflow for the Fmoc protection of (S)-2-amino-4-bromobutanoic acid.

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the pH of the aqueous layer is sufficiently basic during the reaction.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent.
Presence of Di-Fmoc Product Not applicable for primary amines, but can be an issue with other functional groups.This is unlikely for this specific amino acid.
Unreacted Starting Material Insufficient Fmoc reagent or reaction time.Use a slight excess of the Fmoc reagent (1.05-1.1 eq). Ensure efficient stirring to promote reaction between the two phases.
Product is an Oil and Difficult to Purify Impurities present.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If this fails, purification by column chromatography is recommended.
Fmoc Group Cleavage pH is too high during the reaction or work-up.While the Fmoc group is base-labile, it is generally stable under the conditions described. Avoid excessively strong bases or prolonged exposure to basic conditions.

Conclusion

The Nα-Fmoc protection of (S)-2-amino-4-bromobutanoic acid is a critical step for its incorporation into peptide chains and for its use as a versatile building block in medicinal chemistry. The protocols detailed in this application note, utilizing either Fmoc-Cl or Fmoc-OSu, provide reliable and high-yielding methods for this transformation. By understanding the underlying chemical principles and potential challenges, researchers can confidently and efficiently prepare this valuable intermediate for their synthetic endeavors. The choice between the two protocols will depend on factors such as reagent availability, cost, and desired purity, with the Fmoc-OSu method generally offering a cleaner reaction profile.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ye, G., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(3), 234-238.
  • LabSolutions. (n.d.). (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. Retrieved from [Link]

  • CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(4), 259-261.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Fmoc Group Protected Amino Acid Chalcone Conjugates. Retrieved from [Link]

  • DergiPark. (2021). Synthesis and Characterization of Fmoc Group Protected Amino Acid Chalcone Conjugates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2012). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. The Journal of Physical Chemistry A, 116(44), 10731-10738.
  • NIH. (2012). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 411-428.
  • YouTube. (2022, January 11). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2011). Green Chemistry. Retrieved from [Link]

  • MDPI. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 27(19), 6599.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1269-1273.
  • David Spring's group. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-2-Amino-4-bromobutanoic Acid During Peptide Coupling

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive, non-natural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive, non-natural amino acids.

(S)-2-amino-4-bromobutanoic acid is a critical building block for synthesizing exotic amino acids and conformationally constrained peptides[1]. However, its unique chemical structure makes it exceptionally prone to epimerization (racemization) during standard solid-phase peptide synthesis (SPPS). This guide provides the mechanistic causality behind this instability and delivers a self-validating protocol to ensure stereochemical integrity.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand why it happens. The gamma-bromine atom in (S)-2-amino-4-bromobutanoic acid exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the alpha-proton compared to standard aliphatic amino acids.

During carboxyl activation, the Fmoc-protected amino acid is temporarily converted into a highly reactive O-acylisourea intermediate. If this intermediate does not immediately react with the resin-bound amine, the oxygen from the Fmoc urethane group can attack the activated carbonyl, forming an [2].

Because the alpha-proton in the oxazolone ring is highly acidic (exacerbated by the gamma-bromine), any base present in the solution will rapidly abstract it. This forms a planar enolate. When the enolate reprotonates, it does so non-stereoselectively from either face, yielding the undesired D-enantiomer[3].

Racemization_Workflow Start Fmoc-(S)-2-amino-4-bromobutanoic acid Activation Carboxyl Activation Start->Activation BadCond Strong Base (DIPEA) Uronium Reagents (HATU) Activation->BadCond Suboptimal GoodCond Hindered Base (Collidine) DIC + Oxyma-B Activation->GoodCond Optimized Oxazolone Oxazolone Intermediate (Rapid alpha-proton loss) BadCond->Oxazolone Racemization High Racemization (>20% D-Isomer) Oxazolone->Racemization ActiveEster Stable Active Ester (Suppressed Enolization) GoodCond->ActiveEster Success Stereopure Peptide (<1% D-Isomer) ActiveEster->Success

Caption: Logical workflow for preventing oxazolone-mediated racemization during peptide coupling.

Troubleshooting FAQs

Q1: Why is my (S)-2-amino-4-bromobutanoic acid coupling yielding >20% D-isomer? A: This is almost certainly due to the use of uronium/aminium salts (e.g., HATU, HBTU) combined with strong, unhindered bases like N,N-diisopropylethylamine (DIPEA)[2]. HATU requires a tertiary base to function, and DIPEA rapidly abstracts the highly acidic alpha-proton of this specific residue, accelerating oxazolone formation and subsequent epimerization.

Q2: Which coupling reagent system provides the highest stereofidelity for this residue? A: You must switch to a base-free (or hindered-base) carbodiimide system. Diisopropylcarbodiimide (DIC) paired with an advanced oxime-based additive is mandatory. While [4] is highly effective, [5] is the authoritative standard for highly sensitive residues. Oxyma-B rapidly converts the dangerous O-acylisourea into a stable active ester, acting as an excellent racemization suppressor[6].

Q3: Can I still use a base if my resin-bound peptide is a hydrochloride salt? A: Yes, but you must replace strong, unhindered bases with weaker, sterically hindered alternatives. [7] are strongly recommended. The steric bulk of collidine prevents it from easily accessing and abstracting the alpha-proton, preserving the stereocenter.

Q4: How does pre-activation time affect the coupling? A: Prolonged pre-activation is fatal to the stereointegrity of this residue. The longer the activated species sits in solution before encountering the nucleophilic resin-bound amine, the more time it has to cyclize into the oxazolone[7]. Pre-activation must be limited to less than 60 seconds.

Quantitative Impact of Coupling Conditions

The following table summarizes the causal relationship between coupling conditions and the resulting D-isomer impurity levels for highly sensitive, electron-withdrawn non-natural amino acids.

Coupling SystemBase AdditiveTemperaturePre-activation TimeD-Isomer Formation (%)
HATU / HOAtDIPEA (2 eq)25°C5 min> 25.0%
DIC / HOBtNone25°C2 min~ 8.5%
DIC / OxymaPureCollidine (1 eq)25°C1 min~ 2.1%
DIC / Oxyma-BNone0°C to 25°C< 1 min< 0.5%

Note: Representative quantitative data synthesizing literature benchmarks for highly epimerization-prone amino acids[3][5][6].

Self-Validating Experimental Protocol

To guarantee stereochemical retention, follow this self-validating methodology for coupling Fmoc-(S)-2-amino-4-bromobutanoic acid. This protocol utilizes built-in checkpoints to ensure both coupling efficiency and chiral integrity.

Materials Required:

  • Fmoc-(S)-2-amino-4-bromobutanoic acid (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma-B (1,3-dimethylvioluric acid) (3 equivalents)

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Step 1: Resin Preparation & Strict Washing
  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Critical Causality Step: Wash the resin exhaustively with DMF (5x) and DCM (5x). Residual piperidine trapped in the resin matrix acts as a strong base during the subsequent coupling, triggering localized racemization[2].

Step 2: Minimal Pre-Activation
  • In a clean, dry vial, dissolve Fmoc-(S)-2-amino-4-bromobutanoic acid (3 eq) and Oxyma-B (3 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Chill the solution to 0°C using an ice bath. Lowering the temperature reduces the thermal kinetic energy available for enolization[4].

  • Add DIC (3 eq) to the chilled mixture.

  • Strict Parameter: Limit pre-activation to a maximum of 60 seconds . Do not allow the mixture to stand[2].

Step 3: Coupling Reaction
  • Immediately transfer the activated, chilled mixture to the deprotected resin.

  • Agitate gently at 0°C for 30 minutes, then allow the reaction vessel to slowly warm to room temperature for an additional 90 minutes.

  • Drain the reagents and wash the resin with DMF (3x) and DCM (3x).

Step 4: Self-Validating Checkpoints

Do not proceed to the next synthesis cycle without passing these two validation gates:

  • Checkpoint A (Coupling Efficiency): Perform a Kaiser test on a few resin beads. A negative result (yellow) validates the complete acylation of primary amines. A positive result (blue) invalidates the step; perform a second coupling with 1.5 eq of reagents to avoid deletion sequences.

  • Checkpoint B (Stereochemical Integrity): Perform a micro-cleavage on 5 mg of the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 1 hour. Precipitate the peptide in cold ether, dry it, and analyze the crude product via [4] against a synthesized D-isomer standard. The protocol is validated when the D-isomer peak integrates to <0.5% relative to the L-isomer.

References

  • [5] Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing (Chem. Commun.). URL:[Link]

  • [3] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications (via PMC). URL:[Link]

  • [6] Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI Molecules. URL:[Link]

  • [1] Nucleophilic substitution of protected 2-amino-4-butanoic acid. An easy route to exotic amino acids and conformationally constrained peptides. Semantic Scholar. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing (S)-2-Amino-4-bromobutanoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the yield and chiral purity of (S)-2-amino-4-bromobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the yield and chiral purity of (S)-2-amino-4-bromobutanoic acid hydrobromide .

While the synthesis—typically achieved via the ring-opening of L-homoserine lactone or direct bromination of L-homoserine—appears straightforward on paper, it is a thermodynamically complex equilibrium reaction. This guide deconstructs the mechanistic causality behind common failures and provides field-proven, self-validating protocols to maximize your reaction yield.

Reaction Pathway & Equilibrium Dynamics

To troubleshoot effectively, we must first visualize the chemical forces at play. The conversion of the lactone intermediate to the open-chain bromide is heavily dependent on maintaining an anhydrous, high-pressure environment.

SynthesisPathway Methionine L-Methionine (Starting Material) Sulfonium Sulfonium Salt Intermediate Methionine->Sulfonium MeI, H2O, RT Lactone L-Homoserine Lactone (Key Intermediate) Sulfonium->Lactone HCl, Reflux Product (S)-2-Amino-4-bromobutanoic Acid Hydrobromide Lactone->Product 33% HBr/AcOH 70-75°C, 6-9h Degradation Thermal Degradation & Racemization Lactone->Degradation T > 80°C Product->Lactone H2O (Moisture) Re-lactonization

Workflow and equilibrium dynamics in (S)-2-amino-4-bromobutanoic acid hydrobromide synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction yield is stalling at 30-40% despite prolonged heating. Why isn't the reaction going to completion? A1: You are likely fighting an unwinnable thermodynamic equilibrium. The carboxylate group and the bromide leaving group in your product are in a 1,4-relationship. If adventitious water is present, the nucleophilic attack of the carboxylate oxygen on the gamma-carbon rapidly displaces the bromide, reforming the five-membered gamma-butyrolactone ring [1]. This intramolecular cyclization is entropically favored. Causality & Fix: To drive the equilibrium forward, you must use strictly anhydrous 33% HBr in glacial acetic acid and conduct the reaction in a sealed pressure tube [2]. An open flask allows HBr gas to escape, dropping the nucleophile concentration and halting the reaction[3].

Q2: I am losing massive amounts of product during the isolation and workup phase. How can I improve recovery? A2: (S)-2-amino-4-bromobutanoic acid hydrobromide is highly polar and exceptionally water-soluble. If your protocol involves an aqueous extraction (e.g., washing with water or saturated bicarbonate before isolation), your product is remaining in the aqueous phase and being discarded as waste. Causality & Fix: Abandon aqueous workups for this specific step. The optimal isolation strategy relies on differential solubility. Concentrate the crude reaction mixture to absolute dryness under reduced pressure to remove the acetic acid. Then, triturate (wash) the resulting syrup/solid with cold ethyl acetate or diethyl ether. The non-polar organic impurities will dissolve, while your highly polar hydrobromide salt will precipitate as a clean, white crystalline powder [1].

Q3: My isolated product shows a reduced optical rotation ([α]²⁰/D < +16°). What caused this loss of chiral purity? A3: A reduced optical rotation indicates racemization at the alpha-carbon, which is almost exclusively caused by poor temperature control during the ring-opening step. Causality & Fix: Heating the reaction above 80°C provides enough activation energy for the enolization of the protonated carboxylic acid, leading to a loss of stereocenter integrity. Maintain the oil bath strictly between 70–75°C [2].

Quantitative Optimization Matrix

The following table summarizes the critical parameters required to shift the reaction from a low-yielding equilibrium to a high-yielding, unidirectional process.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Brominating Agent Aqueous 48% HBr33% HBr in Glacial Acetic AcidExcludes moisture, preventing hydrolytic re-lactonization (+40% yield )
Reaction Vessel Open round-bottom flaskSealed pressure tubeRetains volatile HBr gas, driving the equilibrium forward (+15-20% yield )
Temperature > 80°C70–75°CAvoids thermal degradation and racemization
Workup Method Aqueous extractionDirect vacuum concentration & EtOAc triturationPrevents loss of highly polar product into aqueous waste (+25% yield )
Optimized Experimental Protocol: Ring-Opening of L-Homoserine Lactone

This protocol is designed as a self-validating system. By monitoring specific physical and chromatographic checkpoints, you can guarantee the success of the synthesis before proceeding to the next step.

Step 1: Reagent Preparation & Assembly

  • In a thoroughly dried 100 mL sealed pressure tube, add 1.19 g (10 mmol) of L-homoserine lactone hydrobromide (or L-homoserine) [2].

  • In a fume hood, quickly add 16 mL of anhydrous 33% hydrogen bromide in glacial acetic acid.

  • Self-Validation Checkpoint: Purge the headspace with dry nitrogen gas for 30 seconds before tightly sealing the PTFE cap. This guarantees an anhydrous environment.

Step 2: Equilibrium-Driven Reaction

  • Submerge the sealed tube in a pre-heated oil bath strictly maintained at 75°C.

  • Stir vigorously for 6 to 9 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica Gel F-254 with a CHCl₃/MeOH eluent. The reaction is complete when the distinct spot corresponding to the lactone intermediate completely disappears [3].

Step 3: Anhydrous Isolation & Purification

  • Cool the reaction mixture to room temperature. Carefully unseal the tube in a fume hood to release residual pressure.

  • Transfer the solution to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 40°C to prevent heat-induced re-lactonization during concentration.

  • Once a crude, oily solid is obtained, suspend it in 30 mL of cold, anhydrous ethyl acetate. Stir vigorously for 15 minutes to extract non-polar impurities.

  • Decant the ethyl acetate. Repeat this trituration process two more times.

  • Self-Validation Checkpoint: A successful purification will leave behind a pure, white crystalline powder. Dry this powder under high vacuum overnight to afford the final (S)-2-amino-4-bromobutanoic acid hydrobromide [1].

References
  • PrepChem. Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (S)-2-Amino-4-Bromobutanoic Acid in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex challenges associated with incorporating (S)-2-amino-4-bromobutano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex challenges associated with incorporating (S)-2-amino-4-bromobutanoic acid (commonly utilized as Fmoc-Abu(4-Br)-OH) into solid-phase peptide synthesis (SPPS).

While this building block is essential for synthesizing unnatural amino acids like homotyrosine, generating cross-linked cyclic peptides, and preparing functionalized probes [1], the γ -alkyl bromide is highly reactive. If handled using standard SPPS protocols, it is uniquely susceptible to nucleophilic displacement and intramolecular cyclization. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.

Visualizing the Problem: Competing Mechanistic Pathways

To troubleshoot effectively, we must first understand the competing kinetics at play during the deprotection and coupling phases of the Abu(4-Br) residue.

G A Fmoc-Abu(4-Br) Peptide-Resin B Free Amine Intermediate A->B Fmoc Removal (Base) C Piperidinyl Adduct (Mass: +84 Da) A->C Piperidine (SN2 Attack) D Azetidine-2-carbonyl (Chain Termination) B->D Intramolecular Cyclization E Elongated Peptide (Target Product) B->E Rapid Coupling (HATU/DIPEA)

Mechanistic pathways of Fmoc-Abu(4-Br)-OH during SPPS deprotection and coupling.

Troubleshooting FAQs & Diagnostic Guide

Q1: My LC-MS shows a massive +84 Da mass shift on my target peptide after incorporating Fmoc-Abu(4-Br)-OH. What happened?

Cause: You are observing the classic signature of nucleophilic substitution by piperidine . Standard Fmoc deprotection relies on 20% piperidine in DMF. Piperidine is a strong secondary amine nucleophile. During the 10–20 minutes required for Fmoc removal, piperidine displaces the primary γ -bromide via an SN​2 mechanism, generating a piperidinyl side chain. The loss of bromine (-79/81 Da) and addition of the piperidinyl group (+84 Da) results in the observed mass shift. Solution: You must eliminate piperidine from your workflow. Switch to a non-nucleophilic base cocktail for Fmoc deprotection immediately following the coupling of the brominated amino acid.

Q2: I switched to a non-nucleophilic base, but my synthesis now truncates immediately after the Abu(4-Br) residue. Why is the chain terminating?

Cause: Intramolecular cyclization (Lactamization/Alkylation). Once the Fmoc group is removed, the free α -amino group becomes nucleophilic. Because the γ -carbon bearing the bromide is in close proximity, the amine undergoes a rapid intramolecular 4-exo-tet cyclization, displacing the bromide to form an azetidine-2-carboxylic acid derivative at the N-terminus. This secondary cyclic amine is highly sterically hindered and severely resists acylation by the subsequent amino acid, causing chain termination. Solution: The free amine intermediate must be trapped faster than it can cyclize. Pre-activate the next amino acid in the sequence using highly efficient coupling reagents (e.g., HATU/HOAt) and add it to the resin immediately after the deprotection wash steps.

Q3: Which Fmoc deprotection cocktail offers the best balance of safety for the bromide and efficiency for the synthesis?

Cause & Selection: The ideal reagent must have a high pKa​ to abstract the acidic fluorenyl proton but low nucleophilicity to prevent SN​2 attack on the alkyl bromide [2].

Table 1: Impact of Fmoc Deprotection Cocktails on (S)-2-Amino-4-Bromobutanoic Acid

Deprotection ReagentNucleophilicityRisk of Bromide DisplacementRisk of Azetidine FormationRecommendation
20% Piperidine / DMF HighCritical (+84 Da Adduct)HighStrictly Avoid
20% Morpholine / DMF ModerateModerate (+86 Da Adduct)HighNot Recommended
5% Piperazine / DMF ModerateModerateHighUse with Caution
1-2% DBU / DMF Very LowNegligible HighPreferred Method

Note: While DBU prevents substitution, it does not prevent cyclization. You must still perform rapid coupling immediately after DBU treatment.

The Ultimate Workaround: Late-Stage On-Resin Bromination

If your peptide sequence is long, or if the Abu(4-Br) residue is located near the C-terminus, exposing the alkyl bromide to repeated cycles of base (even DBU) will inevitably lead to cumulative side reactions (including base-catalyzed elimination to form vinylglycine derivatives).

The most authoritative and robust approach is to completely bypass the use of Fmoc-Abu(4-Br)-OH . Instead, incorporate a protected homoserine, assemble the entire peptide, and convert the hydroxyl group to a bromide on the solid support just before cleavage.

Protocol: Step-by-Step On-Resin Appel Reaction

This protocol is a self-validating system designed to preserve the integrity of the peptide backbone while ensuring quantitative halogenation.

Step 1: Incorporation of the Orthogonal Precursor

  • Couple Fmoc-L-Homoserine(Trt)-OH (3.0 eq) using DIC/Oxyma Pure (3.0 eq each) in DMF for 1 hour at room temperature.

  • Continue standard SPPS to complete the peptide sequence.

  • Critical: Leave the N-terminal Fmoc group ON during the final step to prevent the N-terminus from participating in the halogenation reaction.

Step 2: Selective Trityl Deprotection

  • Wash the resin thoroughly with dry Dichloromethane (DCM).

  • Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIPS) in dry DCM (v/v) for 5 × 3 minutes.

  • Self-Validation Check: The cleavage cocktail will turn bright yellow, indicating the release of the trityl cation. Continue treatments until the flow-through is completely colorless.

  • Wash the resin with dry DCM (5 × 1 min) to remove all traces of TFA.

Step 3: On-Resin Bromination (Appel Reaction)

  • Swell the resin in minimal dry DCM.

  • In a separate vial, dissolve Triphenylphosphine ( PPh3​ , 5.0 eq) and Carbon Tetrabromide ( CBr4​ , 5.0 eq) in dry DCM.

  • Add the solution to the resin and agitate at room temperature for 4 hours. The PPh3​ activates the hydroxyl group, and the CBr4​ provides the bromide source via a highly specific SN​2 inversion (though stereochemistry at the γ -carbon is irrelevant here).

  • Self-Validation Check: Perform a micro-cleavage on a few resin beads. Analyze via LC-MS. You should observe a mass shift of +62/64 Da relative to the homoserine intermediate (loss of -OH [17 Da], addition of -Br[79/81 Da]). The mass spectrum will display the characteristic 1:1 isotopic doublet of bromine.

Step 4: Final Deprotection and Cleavage

  • Wash the resin with DCM and DMF.

  • Remove the N-terminal Fmoc group using standard 20% piperidine/DMF (the bromide is now only exposed to piperidine once, minimizing substitution).

  • Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2​O ) for 2 hours.

References

  • Biron, E., et al. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry.[Link]

  • Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of Biologically Important Synthetic Organoselenium Compounds. Chemical Reviews (ACS Publications).[Link]

Optimization

Technical Support Center: Peptide Coupling with (S)-2-amino-4-bromobutanoic acid

Welcome to the technical support center for scientists and researchers working with (S)-2-amino-4-bromobutanoic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and researchers working with (S)-2-amino-4-bromobutanoic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of coupling this sterically hindered amino acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Q1: My coupling reaction with (S)-2-amino-4-bromobutanoic acid has a very low yield. What are the likely causes and how can I fix it?

A1: Low coupling yields with this substrate are common and typically stem from two primary factors: steric hindrance and suboptimal carboxyl group activation. The bulky bromoalkyl side chain, in proximity to the alpha-carbon, impedes the approach of the amine component of the coupling partner.

Primary Causes & Solutions:

  • Inefficient Carboxyl Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often too slow or inefficient to activate a sterically hindered carboxyl group, leading to hydrolysis of the activated intermediate before coupling can occur.[1][2]

    • Solution: Switch to a more potent activating reagent. Onium salts, particularly those based on the leaving groups 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), are highly effective for difficult couplings.[3] Reagents like HATU, HCTU, PyAOP, or COMU generate more reactive esters, significantly accelerating the reaction rate.[3]

  • Slow Reaction Kinetics: The steric bulk slows down the nucleophilic attack by the amine. If the activated species is not sufficiently stable or reactive, it will degrade before the desired reaction happens.

    • Solution: In addition to using a stronger coupling reagent, optimize reaction conditions. Increasing the temperature moderately (e.g., from room temperature to 40°C) can sometimes improve kinetics, but must be done cautiously to avoid racemization. Using a more polar, aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also facilitate the reaction.[4]

Workflow: Troubleshooting Low Coupling Yield

G start Low Coupling Yield Observed reagent_check Is your coupling reagent a carbodiimide (DCC, EDC)? start->reagent_check onium_switch Switch to an onium salt (HATU, HCTU, PyBOP, COMU). reagent_check->onium_switch Yes preactivation_check Are you using an aminium/uronium salt (e.g., HATU, HBTU)? reagent_check->preactivation_check No other_issues Still low yield. Check for other side reactions (e.g., cyclization) or purity of starting materials. onium_switch->other_issues guanidinylation Potential Guanidinylation side reaction is capping the amine. preactivation_check->guanidinylation Yes preactivation_check->other_issues No implement_preactivation Implement a pre-activation step: Mix amino acid, coupling reagent, and base for 5-10 min BEFORE adding the amine component. guanidinylation->implement_preactivation implement_preactivation->other_issues

Caption: A decision tree for troubleshooting low peptide coupling yields.

Q2: I'm observing significant side products in my reaction. How can I identify and minimize them?

A2: Side reactions are a major challenge. The primary culprits are racemization, guanidinylation of the amine partner, and intramolecular cyclization.

Common Side Reactions & Mitigation Strategies:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a risk, especially with highly activated amino acids. This occurs via the formation of an oxazolone intermediate.[5]

    • Mitigation: Use coupling reagents that include racemization-suppressing additives. Reagents like HATU, HCTU, and COMU are pre-formulated with HOAt or Oxyma, which are excellent at preventing oxazolone formation.[3][5] When using carbodiimides, the addition of 1-2 equivalents of HOBt, HOAt, or Cl-HOBt is critical.[6] Running the reaction at a lower temperature (0°C to RT) can also help.

  • Guanidinylation: This occurs when using aminium/uronium-based coupling reagents (HBTU, HATU, etc.). The reagent can react directly with the free N-terminal amine of your peptide, forming an unreactive guanidine cap and terminating the chain extension.[7][8]

    • Mitigation: Always pre-activate the carboxylic acid. This involves mixing the protected (S)-2-amino-4-bromobutanoic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) in the solvent for several minutes before adding the amine component. This ensures the coupling reagent is consumed in forming the desired active ester before it can react with the amine.[8]

  • Intramolecular Cyclization (Lactam Formation): The bromo-functionalized side chain can undergo nucleophilic attack by the alpha-amino group, especially if the N-terminus is deprotected under basic conditions. This forms a cyclic lactam byproduct.

    • Mitigation: Ensure the alpha-amino group is securely protected throughout the coupling reaction (e.g., with Fmoc or Boc).[9] This side reaction is more of a concern during subsequent deprotection steps. If it becomes problematic, using milder deprotection conditions or strategies that minimize the time the free amine is exposed to basic conditions can be effective.

Q3: My protected amino acid is poorly soluble in standard coupling solvents. What can I do?

A3: Solubility issues can prevent the reaction from proceeding efficiently. Fmoc-protected amino acids, in particular, can sometimes have limited solubility in common solvents like dichloromethane (DCM).

  • Solution 1: Solvent Selection: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is the most common choice for peptide synthesis due to its excellent solvating properties.[4] N-Methyl-2-pyrrolidone (NMP) is another strong alternative.

  • Solution 2: Sonication: Briefly sonicating the reaction mixture can help dissolve suspended reagents and starting materials.

  • Solution 3: Reagent Choice: Some coupling reagents are more soluble than others. Aminium salts with a tetrafluoroborate (BF4-) counter-ion are generally more soluble than their hexafluorophosphate (PF6-) counterparts.[6]

Frequently Asked Questions (FAQs)

Q1: What structurally makes (S)-2-amino-4-bromobutanoic acid "sterically hindered"?

A1: The steric hindrance arises from the combination of substituents around the chiral alpha-carbon. Unlike simpler amino acids like glycine or alanine, the 4-bromobutyl side chain is both long and contains a bulky bromine atom. This side chain restricts the physical space around the carboxyl group, making it more difficult for the amine of the incoming amino acid to approach and for the coupling reagent to effectively activate the carbonyl.

Q2: Which class of coupling reagents is best for this amino acid?

A2: For sterically demanding couplings, onium salt-based reagents are superior to carbodiimides.[3] They offer faster reaction rates and generally lead to higher yields with less racemization.[5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are very effective. PyBOP is a robust choice for hindered couplings and cyclizations.[6]

  • Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): These are currently the most powerful and widely used reagents for challenging sequences.[3] HATU and other OAt-based reagents are particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group. COMU, an Oxyma-based reagent, is also an excellent, high-performing alternative.[3]

Table 1: Comparison of Common Coupling Reagent Classes for Hindered Amino Acids
Reagent ClassExamplesRecommended for Hindered AA?Key AdvantagesKey Disadvantages
Carbodiimides DCC, EDCNot recommendedInexpensive, widely availableSlow reactions, high risk of racemization, requires additive (HOBt, HOAt)[1][2]
Phosphonium Salts PyBOP, PyAOPYes High efficiency, low racemization, won't cause guanidinylation[6]Higher cost, byproducts can be difficult to remove
Aminium Salts HBTU, HCTUYes Fast reactions, good yieldsRisk of guanidinylation (requires pre-activation), moderate racemization risk[8]
Aminium Salts (HOAt/Oxyma based) HATU, COMUHighly Recommended Highest reactivity, very low racemization, fast kinetics[3]Highest cost, risk of guanidinylation (requires pre-activation)
Q3: What protecting group strategy should I use?

A3: An orthogonal protecting group strategy is essential for controlling the synthesis.[9][10]

  • α-Amino Group: The choice is typically between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[11]

    • Fmoc: Removed with a base (e.g., piperidine in DMF). This is the most common strategy for solid-phase peptide synthesis (SPPS).

    • Boc: Removed with an acid (e.g., trifluoroacetic acid, TFA). The choice depends on the stability of your final compound and other protecting groups in your synthesis.

  • Carboxyl Group: For solution-phase synthesis, it is typically protected as a methyl (Me) or ethyl (Et) ester (removed by saponification) or a tert-butyl (tBu) ester (removed by acid). In SPPS, the C-terminus is anchored to the solid support resin.

  • Side Chain: The bromo-functionalized side chain does not require a protecting group. However, its electrophilic nature must be considered, as it can react with nucleophilic side chains like cysteine or histidine under certain conditions.[12][13]

Protocols & Methodologies

Protocol 1: General Procedure for Coupling using HATU

This protocol describes a general method for the solution-phase coupling of N-protected (S)-2-amino-4-bromobutanoic acid to an amino ester partner.

Materials:

  • N-Fmoc-(S)-2-amino-4-bromobutanoic acid (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OtBu·HCl) (1.05 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve N-Fmoc-(S)-2-amino-4-bromobutanoic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the mixture to stir at 0°C for 5-10 minutes. This is the critical pre-activation step to form the OAt active ester.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.05 eq) in a minimum amount of DMF and add DIPEA (0.5 eq) to neutralize the salt. Add this solution to the pre-activated mixture from step 2.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography.

Mechanism of Carboxyl Activation with HATU

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling R-COOH R-COOH ((S)-2-amino-4-bromobutanoic acid) OAt_Ester R-CO-OAt (Highly Reactive Ester) R-COOH->OAt_Ester + HATU, Base HATU HATU Base Base (DIPEA) OAt_Ester_c R-CO-OAt R'-NH2 R'-NH2 (Amine Component) Peptide R-CO-NH-R' (Dipeptide) HOAt HOAt (Byproduct) Peptide->HOAt releases OAt_Ester_c->Peptide + R'-NH2

Caption: The two-step mechanism of peptide bond formation using HATU as the coupling reagent.

References
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • McNaughton, M. A., et al. (2023). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society. [Link]

  • ResearchGate. Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • McNaughton, M. A., et al. (2023). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. PMC. [Link]

  • Jacobsen, J. R., et al. (2012). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. PMC. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Academia.edu. [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Han, Y. & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Conda-Sheridan, M. & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Liu, X., et al. (2023). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-amino-4-bromobutanoic acid vs (R)-2-amino-4-bromobutanoic acid enantiomeric excess determination

Comprehensive Comparison Guide: Enantiomeric Excess Determination of 2-Amino-4-bromobutanoic Acid (S)-2-amino-4-bromobutanoic acid and its (R)-enantiomer are highly versatile, halogenated unnatural amino acids. Often han...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Enantiomeric Excess Determination of 2-Amino-4-bromobutanoic Acid

(S)-2-amino-4-bromobutanoic acid and its (R)-enantiomer are highly versatile, halogenated unnatural amino acids. Often handled as hydrobromide salts, they serve as critical chiral building blocks in the synthesis of complex pharmaceuticals, including azetidine-2-carboxylic acid derivatives and S-adenosyl-L-methionine (SAM) analogs [1]. Because the biological efficacy and target-binding affinity of these downstream products are strictly dictated by their stereochemistry, determining the enantiomeric excess (ee) of the starting material is a non-negotiable quality control metric in drug development.

This guide objectively compares the two most robust analytical frameworks for evaluating the ee of 2-amino-4-bromobutanoic acid: Direct Chiral High-Performance Liquid Chromatography (HPLC) using Crown Ether phases, and Indirect Reversed-Phase HPLC (RP-HPLC) utilizing pre-column derivatization with Marfey's Reagent.

Objective Comparison of Analytical Strategies

When selecting an analytical method, researchers must balance the need for rapid throughput against the availability of specialized columns. Table 1 summarizes the quantitative and qualitative data comparing the two primary methodologies.

Table 1: Comparison of ee Determination Methods for 2-Amino-4-bromobutanoic Acid

ParameterDirect Chiral HPLC (Crown Ether CSP)Indirect RP-HPLC (Marfey's Reagent)
Separation Mechanism Host-guest inclusion complexationDiastereomer formation via derivatization
Column Requirement Specialized Chiral Stationary Phase (e.g., CROWNPAK CR(+))Standard Achiral C18 Column
Mobile Phase Highly acidic aqueous (e.g., pH 1.5 HClO₄)Water/Acetonitrile gradient with 0.1% TFA
Typical Resolution ( Rs​ ) > 1.5 (Baseline)> 2.0 (Excellent baseline)
Sample Preparation Minimal (Dilute and shoot)1-hour derivatization at 40°C
Sensitivity (UV) Low to Moderate (relies on native absorbance at 210 nm)High (FDAA adds a strong chromophore at 340 nm)
Primary Advantage Non-destructive; preserves native amino acidHigh sensitivity; utilizes ubiquitous C18 columns

Methodological Workflows & Decision Logic

Selecting the appropriate method depends heavily on laboratory infrastructure. The following decision tree outlines the logical workflow for method selection.

Workflow Start Determine ee of 2-Amino-4-bromobutanoic acid Q1 Is a Chiral Crown Ether Column Available? Start->Q1 Direct Direct Chiral HPLC (Crown Ether CSP) Q1->Direct Yes Indirect Indirect RP-HPLC (Marfey's Reagent) Q1->Indirect No Prep1 Dissolve in Acidic Mobile Phase (pH 1.5) Direct->Prep1 Prep2 Derivatize with FDAA (40°C, Alkaline) Indirect->Prep2 Run1 Isocratic Elution Low Temp (5°C) Prep1->Run1 Run2 C18 Achiral Column Gradient Elution Prep2->Run2

Workflow for selecting the optimal ee determination method.

Protocol A: Direct Chiral HPLC via Crown Ether CSP

Crown ether-based chiral stationary phases (CSPs) are specifically engineered for the separation of primary amines and amino acids [2].

The Causality of the Method: The separation relies on the formation of a host-guest inclusion complex. Under highly acidic conditions (pH 1–2), the primary amine of 2-amino-4-bromobutanoic acid is fully protonated ( −NH3+​ ). This ammonium ion enters the chiral cavity of the 18-crown-6 ether ring immobilized on the silica support. The chiral barrier groups on the stationary phase interact stereoselectively with the bromo-functionalized side chain, causing the (S)- and (R)-enantiomers to elute at different rates. Lowering the column temperature enhances the stability of this inclusion complex, thereby increasing the separation factor ( α ).

Self-Validating Experimental Protocol:

  • System Suitability (Validation Step): Before analyzing the unknown sample, inject a racemic standard of (S/R)-2-amino-4-bromobutanoic acid. The system is only validated for use if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 .

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of aqueous perchloric acid ( HClO4​ ) adjusted to pH 1.5. Note: Do not use organic modifiers exceeding 15% v/v, as they disrupt the inclusion complex.

  • Sample Preparation: Dissolve the 2-amino-4-bromobutanoic acid sample directly in the mobile phase to a concentration of 1 mg/mL. This prevents solvent-induced peak distortion (the "solvent effect").

  • Chromatographic Conditions:

    • Column: CROWNPAK CR(+) or ChiroSil RCA(+) (150 x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Temperature: 5°C (Crucial for maximizing chiral recognition).

    • Detection: UV at 210 nm.

Protocol B: Indirect RP-HPLC via Marfey's Reagent

When specialized chiral columns are unavailable, pre-column derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard [3].

The Causality of the Method: FDAA reacts stoichiometrically with the primary amine of the amino acid via nucleophilic aromatic substitution. Because FDAA is enantiopure (L-configuration), its reaction with a mixture of (S)- and (R)-2-amino-4-bromobutanoic acid generates two distinct diastereomers: L-FDAA-(S)-AA and L-FDAA-(R)-AA. Unlike enantiomers, diastereomers have different physicochemical properties (e.g., hydrophobicity) and can be easily separated on a standard achiral C18 column. Furthermore, the dinitrophenyl group acts as a powerful chromophore, drastically lowering the limit of detection [4].

Mechanism Reactant1 (S)/(R)-Amino Acid (Enantiomers) Reaction Nucleophilic Aromatic Substitution (NaHCO3, 40°C) Reactant1->Reaction Reactant2 Marfey's Reagent (L-FDAA) Reactant2->Reaction Product L-FDAA-(S)-AA & L-FDAA-(R)-AA (Diastereomers) Reaction->Product Separation RP-HPLC (C18) Baseline Resolution Product->Separation

Chemical mechanism and separation logic of Marfey's derivatization.

Self-Validating Experimental Protocol:

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the 2-amino-4-bromobutanoic acid sample (50 mM in water) with 100 µL of FDAA solution (1% w/v in acetone). Add 20 µL of 1 M NaHCO3​ to maintain the alkaline environment required for the nucleophilic attack.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Acidification is critical to halt the reaction and stabilize the newly formed diastereomers. Dilute with 810 µL of Mobile Phase A.

  • Control Blanks (Validation Step): Prepare a reagent blank (water instead of amino acid) and process it through the exact same derivatization steps. This self-validating step ensures that unreacted FDAA and its hydrolysis byproducts (e.g., DNP-L-Ala) are mapped and do not co-elute with the target diastereomers.

  • Chromatographic Conditions:

    • Column: Standard C18 Achiral Column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 45 minutes.

    • Detection: UV at 340 nm (specific to the DNP chromophore).

References

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." Regis Technologies, [Link]

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis." Amino Acids (2004). Ovid, [Link]

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac Group,[Link]

Comparative

Mass spectrometry validation of (S)-2-amino-4-bromobutanoic acid derivatives

(S)-2-amino-4-bromobutanoic acid (also known as L-2-amino-4-bromobutyric acid) is a highly versatile, non-natural amino acid. As a structural analog of methionine, it acts as a potent electrophile and is widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-amino-4-bromobutanoic acid (also known as L-2-amino-4-bromobutyric acid) is a highly versatile, non-natural amino acid. As a structural analog of methionine, it acts as a potent electrophile and is widely utilized in peptide synthesis, enzyme inhibition assays (such as targeting SAM synthetase), and the generation of covalent peptide adducts[1].

However, validating the successful synthesis or conjugation of its derivatives presents a unique analytical challenge. The carbon-bromine (C-Br) bond is relatively labile, making it susceptible to in-source fragmentation depending on the ionization technique used. Conversely, the presence of bromine offers a massive analytical advantage: bromine possesses two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively)[2]. This creates a highly distinct M and M+2 doublet in mass spectra, acting as a built-in barcode for validation.

As a Senior Application Scientist, I have structured this guide to objectively compare the dominant mass spectrometry (MS) modalities used for analyzing these derivatives, followed by a self-validating experimental protocol designed to ensure absolute data integrity.

Modality Comparison: ESI-HRMS vs. MALDI-TOF vs. GC-MS

When selecting a mass spectrometry platform for small brominated molecules, the choice of ionization source dictates whether the critical isotopic signature is preserved or destroyed.

  • Electrospray Ionization (ESI-HRMS): ESI is a "soft" ionization technique. It efficiently transfers small molecules into the gas phase with minimal internal energy deposition[3]. This preserves the labile C-Br bond, allowing researchers to observe the intact [M+H]+ ion and its corresponding 1:1 isotopic doublet[4]. When coupled with High-Resolution Mass Spectrometry (HRMS) like a Q-TOF or Orbitrap, it provides sub-ppm mass accuracy.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): While excellent for large proteins, MALDI is fundamentally flawed for small amino acid derivatives (typically <500 Da ). The chemical matrix required for ionization generates a dense forest of background peaks in the low-mass range, heavily obscuring the target analyte[3][4]. Furthermore, the high localized energy of the UV laser can induce debromination, leading to a loss of the isotopic signature[5].

  • Gas Chromatography-Mass Spectrometry (GC-EI-MS): GC-MS requires prior derivatization (e.g., silylation) to make the amino acid volatile. More critically, the standard Electron Impact (EI) ionization at 70 eV is a "hard" ionization method. It aggressively fragments the molecule, often completely cleaving the bromine atom. While useful for structural elucidation via fragment ions, the molecular ion is frequently absent.

Quantitative Performance Comparison
Analytical ParameterLC-ESI-HRMS (Q-TOF / Orbitrap)MALDI-TOF MSGC-EI-MS (Post-Derivatization)
Ionization Energy Soft (Preserves C-Br bond)Medium/Hard (Laser-induced)Hard (70 eV Electron Impact)
Bromine Isotope Fidelity Excellent (1:1 M/M+2 doublet intact)Variable (Prone to debromination)Poor (Molecular ion often absent)
Matrix Interference NoneHigh in low mass range ( <500 Da )None
Sensitivity (LOD) Low picogram to femtogramLow nanogram (for small molecules)High picogram
Throughput Medium (Requires LC separation)High (Direct spotting)Medium (Requires derivatization)
Primary Utility Intact adducts, precise quantificationLarge peptide/protein cross-linksVolatile, thermally stable fragments

Experimental Workflow Visualization

To successfully validate (S)-2-amino-4-bromobutanoic acid derivatives, the workflow must seamlessly integrate sample preparation, chromatographic separation, and soft ionization.

MS_Validation_Workflow Prep Sample Preparation (Quenching & Blank Controls) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Injection ESI ESI+ Ionization (Soft Ionization) LC->ESI Eluent HRMS HRMS Acquisition (Orbitrap / Q-TOF) ESI->HRMS Intact[M+H]+ Analysis Isotopic Pattern Analysis (79Br / 81Br 1:1 Doublet) HRMS->Analysis Spectra

LC-ESI-HRMS workflow for validating brominated amino acid derivatives.

Self-Validating LC-ESI-HRMS Protocol

A robust scientific protocol must be a self-validating system. The following methodology for LC-ESI-HRMS is designed so that the data inherently proves its own accuracy through built-in causality checks.

Step 1: Sample Preparation & Quenching
  • Procedure: If analyzing a reaction mixture (e.g., covalent binding of the brominated amino acid to a nucleophilic peptide), quench the reaction using 0.1% Formic Acid (FA)[1]. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.

  • Causality & Self-Validation: FA serves a dual purpose. It stops the nucleophilic reaction by protonating reactive amines/thiolates, and it acts as an excellent ion-pairing agent for positive-mode ESI ( ESI+ ), enhancing the ionization efficiency of the basic amino group. Validation Check: Always prepare a "Blank Control" (reaction buffer + peptide, minus the brominated amino acid) to establish a baseline and rule out isobaric background contaminants.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject of the sample onto a C18 reverse-phase column (e.g., particle size). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality & Self-Validation: Brominated derivatives are highly hydrophobic compared to their unhalogenated precursors. The derivative will elute significantly later than the unmodified peptide or free amino acids[2]. Validation Check: The retention time shift ( ΔRT ) acts as the first orthogonal confirmation of successful derivatization.

Step 3: ESI-HRMS Acquisition
  • Procedure: Operate the mass spectrometer (Orbitrap or Q-TOF) in positive ion mode. Keep the capillary temperature moderate ( ∼250∘C ) and the collision energy low during full MS scans.

  • Causality & Self-Validation: High source temperatures or high declustering potentials will thermally degrade the C-Br bond, leading to an artificially high [M−HBr] peak. Soft settings preserve the intact molecule[3].

Step 4: Isotopic Pattern Analysis (The Ultimate Validation)
  • Procedure: Extract the chromatogram for the theoretical exact mass of the derivative. Examine the mass spectrum at the apex of the eluting peak.

  • Causality & Self-Validation: This is the definitive proof of identity. A true (S)-2-amino-4-bromobutanoic acid derivative must exhibit a doublet peak separated by exactly 1.998 Da (the mass difference between 79Br and 81Br ). Furthermore, the intensity ratio of these two peaks must be approximately 1:1[2]. If a peak matches the exact mass but lacks this isotopic doublet, it is a false positive.

References

  • Analytical Chemistry - ACS Publications. Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. [Link]

  • PubMed. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers.[Link]

  • ResearchGate. MALDI or ESI which is suitable for small molecules?[Link]

Sources

Validation

A Comprehensive Comparison Guide: Boc vs. Fmoc Protecting Groups for (S)-2-Amino-4-bromobutanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation Executive Summary: The Chemical Dilemma (S)-2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation

Executive Summary: The Chemical Dilemma

(S)-2-Amino-4-bromobutanoic acid is a highly versatile, non-natural chiral building block utilized in the synthesis of peptidomimetics, conformationally constrained scaffolds, and targeted therapeutics. However, handling this molecule presents a distinct chemical dilemma: the C4-position contains a primary alkyl bromide, which is an excellent leaving group.

As a Senior Application Scientist, I frequently see synthetic routes fail because the choice of the alpha-amino protecting group—specifically tert-butyloxycarbonyl (Boc) versus fluorenylmethyloxycarbonyl (Fmoc)—is treated as a mere preference. In reality, the protecting group strategy fundamentally dictates the survival of the bromide functional group. This guide objectively compares the Boc and Fmoc strategies, explaining the causality behind their experimental outcomes[1].

Mechanistic Causality: Why the C4-Bromide Dictates the Strategy

The intrinsic reactivity of (S)-2-amino-4-bromobutanoic acid is governed by two competing pathways:

  • Intramolecular Cyclization: If the alpha-amino group is deprotected under basic conditions, it acts as an internal nucleophile. Driven by entropy, it rapidly displaces the C4-bromide via an intramolecular SN​2 reaction, forming the strained four-membered ring azetidine-2-carboxylic acid [2][3].

  • Intermolecular Substitution: If the deprotection cocktail contains a nucleophilic base, the base itself will attack the primary bromide, replacing the halogen with the nucleophile.

Therefore, the ideal protecting group must be installed and removed under conditions that are neither strongly basic nor nucleophilic.

The Boc Protection Strategy (The Acid-Labile Approach)

The Boc group is the gold standard for preserving the 4-bromo side chain. Boc deprotection relies on strongly acidic conditions (typically Trifluoroacetic acid, TFA), which are completely orthogonal to the reactivity of the primary bromide.

Protocol 1: Boc Protection and Deprotection (Self-Validating System)

Objective: Secure the alpha-amine without triggering intramolecular cyclization, followed by safe, orthogonal acidic deprotection. Causality Check: The free base of (S)-2-amino-4-bromobutanoic acid is prone to cyclization. By maintaining a strictly controlled, mildly basic environment at 0 °C during Boc addition, the amine is acylated faster than it can undergo intramolecular SN​2 attack.

Step-by-Step Methodology:

  • Protection: Suspend (S)-2-amino-4-bromobutanoic acid hydrobromide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the reaction vessel to 0 °C. Slowly add NaHCO3​ (2.0 eq) to maintain a mildly basic pH (~8.0). Critical Step: Do not use stronger bases like NaOH, as they will catalyze azetidine formation.

  • Add Boc-anhydride ( Boc2​O , 1.1 eq) dropwise. Stir at 0 °C for 1 hour, then gradually warm to room temperature for 4 hours.

  • Acidify the aqueous layer with 1M KHSO4​ to pH 2–3 and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield Boc-(S)-2-amino-4-bromobutanoic acid.

  • Deprotection: To remove the Boc group during synthesis, treat the protected amino acid with 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature.

  • Validation: LC-MS analysis of the crude deprotection mixture will show the intact mass of the free bromo-amino acid ( [M+H]+=182.0 ), confirming that the primary bromide is completely stable to TFA.

The Fmoc Protection Strategy (The Base-Labile Approach)

The Fmoc group is cleaved under basic conditions—most commonly using 20% piperidine in N,N-Dimethylformamide (DMF)[4]. Piperidine is a secondary amine that acts as both a strong base ( pKa​≈11 ) and a potent nucleophile. Subjecting the bromo-amino acid to these conditions results in catastrophic side reactions.

Protocol 2: Fmoc Deprotection and Degradation Analysis

Objective: Demonstrate the base-catalyzed degradation pathways inherent to standard Fmoc workflows. Causality Check: Piperidine's dual nature (base + nucleophile) perfectly targets the vulnerabilities of the C4-bromide, leading to total consumption of the desired starting material.

Step-by-Step Methodology:

  • Protection: React (S)-2-amino-4-bromobutanoic acid with Fmoc-OSu (1.1 eq) and NaHCO3​ (2.0 eq) in a water/acetone mixture.

  • Deprotection (The Failure Point): Subject the purified Fmoc-(S)-2-amino-4-bromobutanoic acid to standard Solid-Phase Peptide Synthesis (SPPS) deprotection conditions: 20% piperidine in DMF for 20 minutes at room temperature.

  • Validation (Failure Analysis): LC-MS analysis of the reaction mixture will reveal the absence of the intact bromo-amino acid. Instead, two major side products will dominate:

    • Side Product A (Intramolecular): m/z 102.1, corresponding to azetidine-2-carboxylic acid (loss of HBr).

    • Side Product B (Intermolecular): m/z 187.1, corresponding to the piperidinyl derivative (displacement of the bromide by piperidine).

Comparative Analysis Data

The following table summarizes the quantitative and qualitative performance of both protecting groups when applied to (S)-2-amino-4-bromobutanoic acid.

ParameterBoc StrategyFmoc Strategy
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Condition Type Strongly AcidicStrongly Basic & Nucleophilic
Bromide Stability Excellent (Inert to TFA)Poor (Highly susceptible to substitution)
Intramolecular Cyclization Risk LowHigh (Forms azetidine-2-carboxylic acid)
Intermolecular Substitution Risk NoneHigh (Forms piperidinyl side chain)
Overall Yield of Intact Bromide >90% <10% (Major side products dominate)
Primary Application Preferred for retaining the bromo groupNot recommended unless bromide is pre-functionalized

Visualizing the Reaction Pathways

The diagram below maps the logical flow and causal outcomes of subjecting (S)-2-amino-4-bromobutanoic acid to Boc versus Fmoc deprotection conditions.

G Start (S)-2-Amino-4-bromobutanoic acid Boc_Prot Boc Protection (Acid-Labile) Start->Boc_Prot Boc2O Fmoc_Prot Fmoc Protection (Base-Labile) Start->Fmoc_Prot Fmoc-OSu Boc_Deprot Deprotection: TFA (Acidic) Boc_Prot->Boc_Deprot Fmoc_Deprot Deprotection: Piperidine (Basic/Nucleophilic) Fmoc_Prot->Fmoc_Deprot Success Intact Bromide Retained (High Yield) Boc_Deprot->Success Stable Side1 Azetidine-2-carboxylic acid (Intramolecular Cyclization) Fmoc_Deprot->Side1 Base-catalyzed Side2 Piperidinyl Derivative (Intermolecular Substitution) Fmoc_Deprot->Side2 Nucleophilic attack

Reaction pathways: Boc vs Fmoc deprotection of (S)-2-amino-4-bromobutanoic acid.

Conclusion & Recommendations

For drug development professionals working with (S)-2-amino-4-bromobutanoic acid, the Boc protection strategy is unequivocally recommended if the primary bromide must be retained for downstream late-stage functionalization. The acidic deprotection conditions ensure the structural integrity of the alkyl halide.

Conversely, the standard Fmoc strategy is fundamentally incompatible with the preservation of the C4-bromide due to the nucleophilic and basic nature of piperidine. If Fmoc chemistry is strictly required (e.g., in automated SPPS), researchers must either:

  • Displace the bromide with the desired nucleophile prior to Fmoc deprotection.

  • Utilize highly specialized, non-nucleophilic base cocktails (e.g., DBU/HOBt in specific ratios), though this will still result in diminished yields due to unavoidable base-catalyzed azetidine formation.

References

  • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. Source: ResearchGate URL: [Link]

Sources

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